

# Practical Applications of HBP08 (HBI-8000) in Immunology: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **HBP08**

Cat. No.: **B12364776**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**HBP08**, also known as HBI-8000 (Tucidinostat/Chidamide), is an orally bioavailable, class I selective histone deacetylase (HDAC) inhibitor. It has garnered significant attention in the field of immunology, primarily for its role as an epigenetic immunomodulator in cancer therapy. While its application in autoimmune diseases is not well-established and is often an exclusion criterion in clinical trials, its impact on the tumor microenvironment (TME) presents a compelling case for its use in immuno-oncology.

These application notes provide an overview of the practical applications of **HBP08** in immunology, with a focus on its synergistic effects with immune checkpoint inhibitors (ICIs). The included protocols are based on preclinical and clinical studies and are intended to serve as a guide for researchers exploring the immunomodulatory properties of **HBP08**.

## Application Note 1: Enhancing Anti-Tumor Immunity through Epigenetic Reprogramming

**HBP08** functions by selectively inhibiting HDAC1, 2, and 3, and to a lesser extent HDAC10. This inhibition leads to histone hyperacetylation and subsequent changes in gene expression within both tumor cells and immune cells in the TME. The primary application of **HBP08** in

immunology is to convert an immunologically "cold" tumor microenvironment, which is non-responsive to immunotherapy, into a "hot" and responsive one.

Key Immunomodulatory Effects:

- Enhanced Antigen Presentation: **HBP08** upregulates the expression of Major Histocompatibility Complex (MHC) class I and II molecules on tumor cells, leading to improved recognition by T cells.
- Increased T Cell Infiltration and Activity: By modulating chemokine expression, **HBP08** promotes the infiltration of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells into the tumor. It also enhances the activity of these effector cells.
- Modulation of Immune Checkpoints: **HBP08** can modulate the expression of immune checkpoint molecules, including PD-L1, on tumor cells.
- Improved Dendritic Cell Function: The compound has been shown to enhance the function of dendritic cells (DCs), which are crucial for initiating the anti-tumor immune response.

These effects collectively create a more favorable environment for the efficacy of immune checkpoint inhibitors.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **HBP08** in combination with immune checkpoint inhibitors.

Table 1: Preclinical Efficacy of **HBP08** in Combination with Immune Checkpoint Inhibitors in Syngeneic Mouse Models

Tumor Model	Treatment Group	Tumor Growth Inhibition vs. Control	Statistically Significant Tumor Regression (p-value)	Reference
MC38 Colon Carcinoma	HBP08 + anti-PD-1	Significant	< 0.05	[1]
MC38 Colon Carcinoma	HBP08 + anti-PD-L1	Significant	< 0.05	[1]
CT26 Colon Carcinoma	HBP08 + anti-CTLA-4	Significant	< 0.05	[1]
A20 B-cell Lymphoma	HBP08 + anti-PD-1	Significant	< 0.05	[1]

Table 2: Clinical Efficacy of **HBP08** in Combination with Nivolumab in a Phase 2 Study for Advanced Melanoma (NCT02718066)

Efficacy Endpoint	Value
Overall Response Rate (ORR)	65.8%
Complete Response (CR)	15.8%
Partial Response (PR)	50%
Clinical Benefit Rate (CBR)	87%
Median Progression-Free Survival (PFS)	36.9 months

## Experimental Protocols

### Protocol 1: In Vivo Evaluation of HBP08 and Immune Checkpoint Inhibitor Synergy in a Syngeneic Mouse Model

Objective: To assess the anti-tumor efficacy of **HBP08** in combination with an anti-PD-1 antibody in a murine colon adenocarcinoma model.

Materials:

- MC38 murine colon adenocarcinoma cells
- 6-8 week old female C57BL/6 mice
- **HBP08** (formulated for oral administration)
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- Vehicle control for **HBP08**
- Isotype control antibody
- Sterile PBS
- Calipers for tumor measurement

Methodology:

- Cell Culture: Culture MC38 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
- Tumor Implantation: Subcutaneously implant  $1 \times 10^6$  MC38 cells in 100  $\mu\text{L}$  of sterile PBS into the right flank of each C57BL/6 mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Randomization: When tumors reach an average volume of 100-150  $\text{mm}^3$ , randomize mice into four treatment groups (n=10-15 mice per group):
  - Group 1: Vehicle Control + Isotype Control Antibody
  - Group 2: **HBP08** + Isotype Control Antibody

- Group 3: Vehicle Control + Anti-PD-1 Antibody
- Group 4: **HBP08** + Anti-PD-1 Antibody
- Treatment Administration:
  - Administer **HBP08** orally at a dose of 50 mg/kg daily for 21 days.
  - Administer the anti-PD-1 antibody intraperitoneally at a dose of 10 mg/kg twice a week for 3 weeks.
- Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm<sup>3</sup>) or if they show signs of significant morbidity.
- Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between groups. A p-value of < 0.05 is typically considered significant.

## Protocol 2: Gene Expression Analysis of the Tumor Microenvironment using NanoString

Objective: To analyze changes in the immune gene expression profile within the TME of **HBP08**-treated tumors.

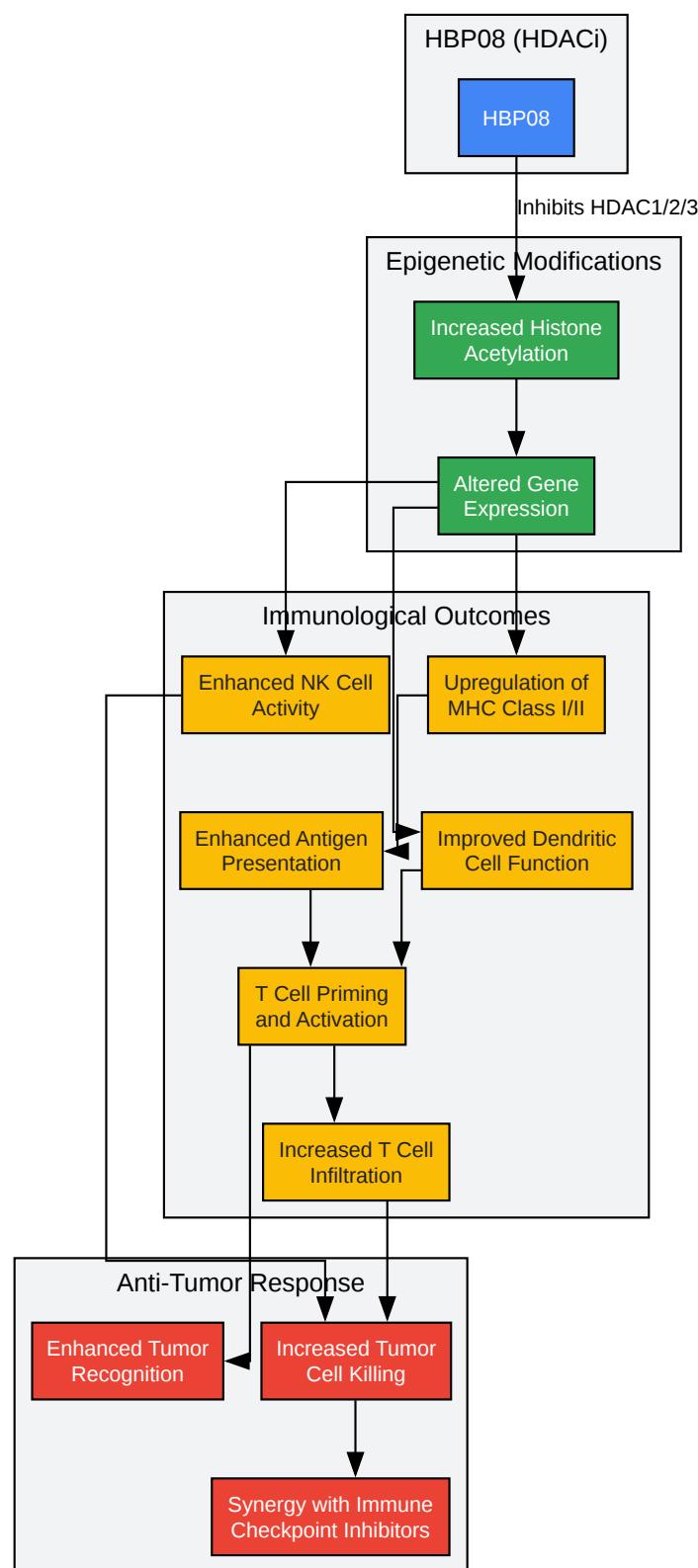
Materials:

- Tumor samples from the in vivo study (Protocol 1)
- RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
- NanoString nCounter PanCancer Immune Profiling Panel (or similar)
- nCounter MAX/FLEX Analysis System

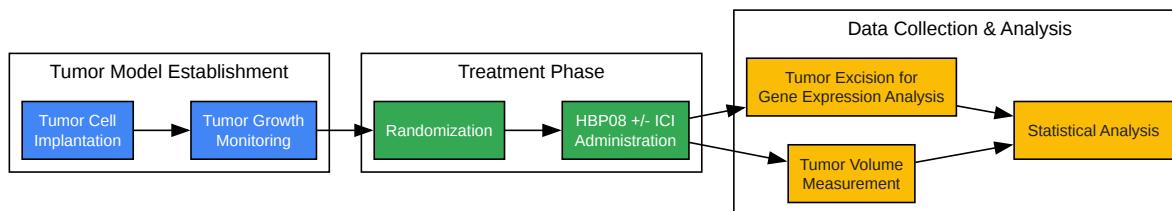
Methodology:

- Tumor Harvesting: At a predetermined time point (e.g., day 14 of treatment), euthanize a subset of mice from each treatment group and excise the tumors.
- RNA Isolation: Immediately snap-freeze tumors in liquid nitrogen or place them in an RNA stabilization reagent. Isolate total RNA from the tumor tissue according to the manufacturer's protocol.
- RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
- NanoString Hybridization and Analysis:
  - Perform the NanoString nCounter assay according to the manufacturer's instructions, using 100 ng of total RNA per sample.
  - Hybridize the RNA samples with the reporter and capture probes from the PanCancer Immune Profiling Panel.
  - Process the hybridized samples on the nCounter Prep Station and quantify the digital barcodes on the nCounter Digital Analyzer.
- Data Analysis:
  - Normalize the raw data using positive and negative controls and housekeeping genes.
  - Perform differential gene expression analysis between treatment groups to identify significantly upregulated or downregulated immune-related genes.
  - Utilize pathway analysis tools to identify the immunological pathways modulated by **HBP08** treatment.

## Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

Caption: **HBP08**'s immunomodulatory mechanism of action.

[Click to download full resolution via product page](#)

Caption: Workflow for *in vivo* evaluation of **HBP08**.

## Conclusion

**HBP08** (HBI-8000) is a promising epigenetic immunomodulator with significant potential in cancer immunotherapy. Its ability to reprogram the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors has been demonstrated in both preclinical and clinical settings. The protocols and data presented here provide a framework for researchers to further investigate and harness the immunological applications of this compound. While its role in autoimmune diseases remains to be explored, the current evidence strongly supports its continued development in the field of immuno-oncology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [biomedres.us](#) [biomedres.us]
- To cite this document: BenchChem. [Practical Applications of HBP08 (HBI-8000) in Immunology: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12364776#practical-applications-of-hbp08-in-immunology>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)